![molecular formula C7H6ClFS B1369586 3-Chloro-2-fluorothioanisole CAS No. 214057-24-6](/img/structure/B1369586.png)
3-Chloro-2-fluorothioanisole
Overview
Description
3-Chloro-2-fluorothioanisole is a chemical compound with the molecular formula C7H6ClFS . It is used in diverse scientific research due to its unique properties, finding applications in fields like pharmaceuticals, materials science, and organic synthesis.
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-fluorothioanisole consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a methylthio group . The InChI code for this compound is 1S/C7H6ClFS/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 .Physical And Chemical Properties Analysis
3-Chloro-2-fluorothioanisole is a liquid at room temperature . It has a molecular weight of 176.64 . It should be stored at a temperature between 2-8°C .Scientific Research Applications
1. Molecular Structure Analysis
The study of 3-fluorothioanisole (3FTA), a related compound to 3-Chloro-2-fluorothioanisole, reveals insights into its molecular structure. Spectroscopic measurements and theoretical calculations indicate the existence of stable cis- and trans-rotamers in the ground state and the first electronically excited state. This research provides understanding of the structural properties of such compounds and their electronic excitation energies (Zhang, Li, & Gao‐Lei Hou, 2022).
2. Reaction Dynamics in Photochemical Processes
Research on the photodehalogenation of chlorobenzene derivatives, which are closely related to 3-Chloro-2-fluorothioanisole, shows the generation of phenyl cations and potentially benzyne. This study provides valuable insights into the effects of substituents on photochemical reactions and their outcomes, which can be crucial for understanding and manipulating reactions involving 3-Chloro-2-fluorothioanisole derivatives (Protti, Dichiarante, Dondi, Fagnoni, & Albini, 2012).
3. Exploration of C–Cl Bond Activation
A study on the photochemical reaction of d6 Re(I) complex with substituted dichloroarenes, including compounds similar to 3-Chloro-2-fluorothioanisole, examines the C–Cl bond activation. This research is significant for understanding the reactivity and selectivity in reactions involving chloro-fluoro aromatic compounds, which is pertinent to the scientific applications of 3-Chloro-2-fluorothioanisole (Aballay, Clot, Eisenstein, Garland, Godoy, Klahn, Muñoz, & Oelckers, 2005).
4. Applications in Organic Synthesis
The synthesis of 3-Chloro-4-fluorobenzoylthiourea, a compound structurally related to 3-Chloro-2-fluorothioanisole, indicates potential applications in the field of organic synthesis. This study reveals the preparation process and the herbicidal activity of the synthesized compound, highlighting the diverse utility of chloro-fluoro compounds in chemical synthesis and agriculture (Liu Chang-chun, 2006).
5. Femtosecond Wavepacket Dynamics
Investigations into the molecular structures of 2-fluorothioanisole (2-FTA), closely related to 3-Chloro-2-fluorothioanisole, using femtosecond wavepacket dynamics, provide insights into the structural dynamics of these compounds. This study contributes to understanding the structural behavior in excited and cationic states, which is essential for applications that require precise control of molecular structures and reactions (Kim, Woo, & Kim, 2021).
Safety and Hazards
properties
IUPAC Name |
1-chloro-2-fluoro-3-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFS/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBZGYSOFAPDJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591335 | |
Record name | 1-Chloro-2-fluoro-3-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluorothioanisole | |
CAS RN |
214057-24-6 | |
Record name | 1-Chloro-2-fluoro-3-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-fluorothioanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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